Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate
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Overview
Description
Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a fluorenyl moiety with a heptylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of diethyl phosphite in the presence of a base to facilitate the formation of the phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can modify the fluorenyl or heptylamino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonate group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphonate group yields phosphonic acids, while nucleophilic substitution can produce various phosphonate esters .
Scientific Research Applications
Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: The compound can be used to study enzyme interactions and as a probe for biological pathways involving phosphonates.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals .
Mechanism of Action
The mechanism by which diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that interact with phosphate-containing substrates. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A simpler phosphonate compound used in similar synthetic applications.
Diethyl (bromodifluoromethyl)phosphonate: Used in the synthesis of phosphopeptide mimetic prodrugs.
Diethyl (iodomethyl)phosphonate: Another phosphonate ester with applications in organic synthesis.
Uniqueness
Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate is unique due to its fluorenyl moiety and heptylamino substituent, which provide distinct steric and electronic properties. These features can enhance its reactivity and specificity in various chemical and biological applications, distinguishing it from simpler phosphonate compounds .
Properties
CAS No. |
62614-09-9 |
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Molecular Formula |
C24H34NO3P |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
9-diethoxyphosphoryl-N-heptylfluoren-9-amine |
InChI |
InChI=1S/C24H34NO3P/c1-4-7-8-9-14-19-25-24(29(26,27-5-2)28-6-3)22-17-12-10-15-20(22)21-16-11-13-18-23(21)24/h10-13,15-18,25H,4-9,14,19H2,1-3H3 |
InChI Key |
CKRUFUCJOSMZRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC1(C2=CC=CC=C2C3=CC=CC=C31)P(=O)(OCC)OCC |
Origin of Product |
United States |
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